![molecular formula C10H8O2S B3047572 Benzo[b]thiophene-6-carboxylic acid, methyl ester CAS No. 1423-65-0](/img/structure/B3047572.png)
Benzo[b]thiophene-6-carboxylic acid, methyl ester
Overview
Description
Benzo[b]thiophene-6-carboxylic acid, methyl ester is a chemical compound with the molecular formula C10H8O2S . It is a white to yellow solid .
Synthesis Analysis
The synthesis of thiophene derivatives, such as Benzo[b]thiophene-6-carboxylic acid, methyl ester, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of Benzo[b]thiophene-6-carboxylic acid, methyl ester consists of a five-membered ring made up of one sulfur as a heteroatom . The InChI code for this compound is 1S/C10H8O2S/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-6H,1H3 .Physical And Chemical Properties Analysis
Benzo[b]thiophene-6-carboxylic acid, methyl ester has a molecular weight of 192.24 . It is a white to yellow solid .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “Benzo[b]thiophene-6-carboxylic acid, methyl ester” (also known as “methyl benzo[b]thiophene-6-carboxylate”), focusing on six unique applications:
Pharmaceuticals and Drug Development
Benzo[b]thiophene derivatives, including methyl benzo[b]thiophene-6-carboxylate, are extensively studied for their potential in drug development. These compounds exhibit a variety of pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties . For instance, they have been investigated for their efficacy against multidrug-resistant Staphylococcus aureus, showcasing significant antibacterial activity .
Organic Semiconductors
In the field of material science, benzo[b]thiophene derivatives are crucial components in the development of organic semiconductors. These compounds are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their excellent electronic properties . Their ability to facilitate charge transport makes them valuable in the fabrication of flexible electronic devices.
Corrosion Inhibitors
Methyl benzo[b]thiophene-6-carboxylate and its analogs are also employed as corrosion inhibitors in industrial chemistry. Their effectiveness in preventing the corrosion of metals, especially in harsh environments, is well-documented . This application is particularly important in extending the lifespan of industrial equipment and infrastructure.
Agricultural Chemicals
In agriculture, benzo[b]thiophene derivatives are used as key intermediates in the synthesis of various agrochemicals. These compounds contribute to the development of pesticides and herbicides that are more effective and environmentally friendly . Their role in enhancing crop protection and yield is a significant area of research.
Dye and Pigment Industry
The dye and pigment industry utilizes benzo[b]thiophene derivatives for the synthesis of high-performance dyes. These compounds provide vibrant colors and improved stability, making them suitable for a wide range of applications, including textiles and inks . Their chemical structure allows for easy modification to achieve desired color properties.
Anti-Tubercular Agents
Recent studies have explored the potential of benzo[b]thiophene derivatives as anti-tubercular agents. These compounds have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis . This application is particularly crucial given the rising incidence of drug-resistant tuberculosis strains.
Organic Synthesis Intermediates
Methyl benzo[b]thiophene-6-carboxylate serves as an important intermediate in organic synthesis. It is used in the construction of more complex molecules for various chemical reactions and processes . This versatility makes it a valuable building block in synthetic organic chemistry.
Biological Probes
In biochemical research, benzo[b]thiophene derivatives are employed as biological probes. These compounds help in studying biological processes and interactions at the molecular level . Their unique chemical properties allow for the development of probes that can selectively bind to specific biomolecules, aiding in the elucidation of complex biological mechanisms.
properties
IUPAC Name |
methyl 1-benzothiophene-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAQLMFNQYOVPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445682 | |
Record name | Benzo[b]thiophene-6-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-6-carboxylic acid, methyl ester | |
CAS RN |
1423-65-0 | |
Record name | Benzo[b]thiophene-6-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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